![molecular formula C16H22N2O2 B5640742 (1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5640742.png)
(1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is a member of the class of compounds known as azabicyclohexanes, which are characterized by a bicyclic structure containing a nitrogen atom.
Mechanism of Action
The mechanism of action of (1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with the mu-opioid receptor in the brain. This interaction results in the activation of the receptor and the subsequent modulation of the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to modulate the activity of dopamine neurons in the brain. This modulation results in the reduction of pain and the potential treatment of addiction.
Advantages and Limitations for Lab Experiments
The advantages of using (1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide in lab experiments include its potential therapeutic applications and its ability to modulate the activity of dopamine neurons in the brain. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential toxicity. Additionally, future research could focus on the development of new compounds based on this structure with improved therapeutic properties.
Synthesis Methods
The synthesis of (1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide involves several steps. The first step involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (1R,5S)-cis-3,6-dimethyl-2-azabicyclo[3.1.0]hexane to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the desired compound.
Scientific Research Applications
(1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated as a potential treatment for pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to modulate the activity of dopamine neurons in the brain.
properties
IUPAC Name |
(1S,5R)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-12-5-3-11(4-6-12)7-8-18-16(19)15-13-9-17-10-14(13)15/h3-6,13-15,17H,2,7-10H2,1H3,(H,18,19)/t13-,14+,15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVJQIVEVJITIA-YIONKMFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)C2C3C2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)C2[C@H]3[C@@H]2CNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.